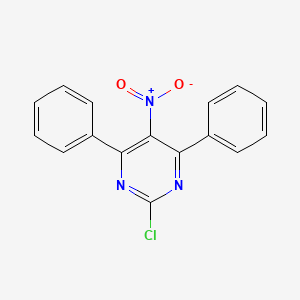
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine and nitro groups at positions 2 and 5, respectively, and phenyl groups at positions 4 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . For Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl-, a common synthetic route includes the reaction of 2-chloropyrimidine with nitrobenzene derivatives under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloropyrimidine and nitrobenzene derivatives, resulting in higher yields and fewer by-products compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed for the reduction of nitro groups.
Major Products
Scientific Research Applications
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in DNA synthesis and repair, leading to its use in anticancer therapies . The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4-dichloro-5-nitro-: Similar in structure but with an additional chlorine atom at position 4.
Pyrimidine, 4,6-dichloro-5-nitro-: Similar but with chlorine atoms at positions 4 and 6 instead of phenyl groups.
Uniqueness
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- is unique due to the presence of phenyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The combination of chlorine and nitro groups also provides distinct electronic properties that can be exploited in various chemical reactions and applications .
Properties
CAS No. |
37673-87-3 |
|---|---|
Molecular Formula |
C16H10ClN3O2 |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
2-chloro-5-nitro-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10ClN3O2/c17-16-18-13(11-7-3-1-4-8-11)15(20(21)22)14(19-16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
MGYLCZUFMMDOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















